molecular formula C11H11Cl4NO2 B14736536 (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate CAS No. 6328-26-3

(2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate

Cat. No.: B14736536
CAS No.: 6328-26-3
M. Wt: 331.0 g/mol
InChI Key: JDLQXSAICMRBSD-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloro-substituted ethyl group and a chlorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate typically involves the reaction of 2,2,2-trichloro-1,1-dimethylethyl chloroformate with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the carbamate group.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions include substituted carbamates, amines, alcohols, and various oxidized or reduced derivatives.

Scientific Research Applications

(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trichloroethyl group and the carbamate moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloroethyl group but differs in its functional group, being a chloroformate rather than a carbamate.

    3-Chlorophenyl isocyanate: This compound has a similar aromatic ring structure but contains an isocyanate group instead of a carbamate.

Uniqueness

(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

6328-26-3

Molecular Formula

C11H11Cl4NO2

Molecular Weight

331.0 g/mol

IUPAC Name

(1,1,1-trichloro-2-methylpropan-2-yl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H11Cl4NO2/c1-10(2,11(13,14)15)18-9(17)16-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H,16,17)

InChI Key

JDLQXSAICMRBSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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